

Isotope dilution mass spectrometry with Niacin-d4 for food analysis

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Compound of Interest

Compound Name: Niacin-d4

Cat. No.: B028198

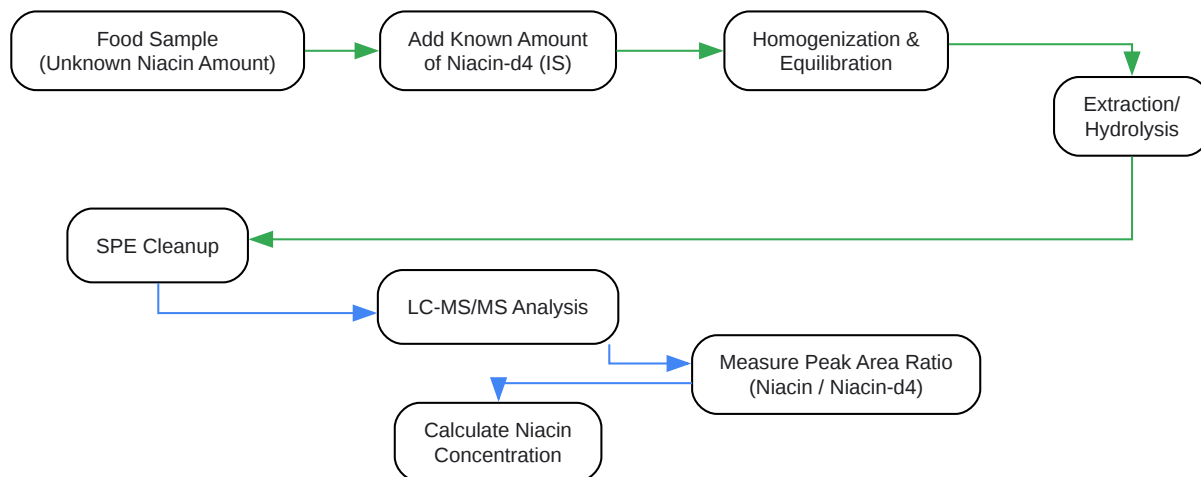
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An Isotope Dilution Mass Spectrometry (IDMS) method utilizing **Niacin-d4** offers a highly accurate and robust approach for the quantification of niacin (Vitamin B3) in diverse food matrices. This technique, recognized as a reference method, overcomes the challenges of matrix effects and variations in extraction efficiency inherent in food analysis by employing a stable isotope-labeled internal standard.

This application note provides detailed protocols for the determination of both bioavailable and total niacin in food samples using **Niacin-d4** as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are intended for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, **Niacin-d4**) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, it is possible to accurately determine the concentration of the native analyte, as any losses during the procedure will affect both the analyte and the standard equally.



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Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
 - Analytical balance
 - Homogenizer (e.g., blender, rotor-stator)
 - Autoclave or heating block
 - Centrifuge
 - Solid-Phase Extraction (SPE) manifold and cartridges (e.g., strong cation exchange)
 - pH meter

- Vortex mixer
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Reagents:
 - Niacin (Nicotinic acid) reference standard ($\geq 99\%$ purity)
 - **Niacin-d4** (Nicotinic acid-d4) internal standard ($\geq 98\%$ isotopic purity)
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Hydrochloric acid (HCl)
 - Sodium hydroxide (NaOH)
 - Sulfuric acid (H₂SO₄)
 - Sodium acetate
 - Acetic acid
 - Ultrapure water

Standard Solution Preparation

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of niacin and **Niacin-d4** into separate 10 mL volumetric flasks.
 - Dissolve in methanol and bring to volume. These stock solutions can be stored at -20°C.
- Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., 10% methanol in water) to create a calibration curve.
- A mixed working solution containing both niacin and a fixed concentration of **Niacin-d4** should be prepared for spiking into samples.

Sample Preparation

1. Homogenization of Solid Samples:

- For solid food matrices (e.g., cereals, meat, vegetables), weigh a representative portion of the sample and homogenize to a fine powder or paste.

2. Protocol for Bioavailable Niacin (Acid Hydrolysis):

This protocol is suitable for determining the amount of niacin that is readily available for absorption.

- Weigh approximately 1-2 g of the homogenized food sample into a screw-capped tube.
- Add a known amount of **Niacin-d4** internal standard solution.
- Add 20 mL of 0.1 M HCl.
- Vortex thoroughly and then heat at 100°C for 30-60 minutes.
- Cool the mixture to room temperature and centrifuge to pellet solid debris.
- The supernatant can then be subjected to SPE cleanup.

3. Protocol for Total Niacin (Acid and Alkaline Hydrolysis):

This more rigorous protocol is used to determine the total niacin content, including niacin bound in coenzymes (NAD, NADP).

- Weigh approximately 1 g of the homogenized food sample into a flask.
- Add a known amount of **Niacin-d4** internal standard solution.

- Add 20 mL of 1 M H₂SO₄ and autoclave at 121°C for 30-60 minutes.[1]
- Cool the mixture and adjust the pH to 6.5-7.0 with concentrated NaOH.
- Add 20 mL of 5 M NaOH and autoclave again at 121°C for 30-60 minutes.[1] This step converts nicotinamide to nicotinic acid.
- Cool and adjust the pH to approximately 4.5 with HCl.
- Centrifuge to remove any precipitate. The supernatant is then ready for SPE.

4. Solid-Phase Extraction (SPE) Cleanup:

SPE is used to remove matrix components that may interfere with the LC-MS/MS analysis. A strong cation exchange (SCX) SPE column is commonly used.[2][3][4]

- Conditioning: Condition the SCX SPE cartridge with one column volume of methanol followed by one column volume of ultrapure water.
- Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.
- Washing: Wash the cartridge with one column volume of water, followed by one column volume of methanol to remove interfering substances.
- Elution: Elute the niacin and **Niacin-d4** from the cartridge with a suitable eluent, such as 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables provide typical parameters for the LC-MS/MS analysis of niacin.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L
Column Temperature	30 - 40 $^{\circ}$ C

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
Analyte	Precursor Ion (m/z)
Niacin	124.1
Niacin-d4	128.1
Dwell Time	100-200 ms
Collision Gas	Argon

Quantitative Data

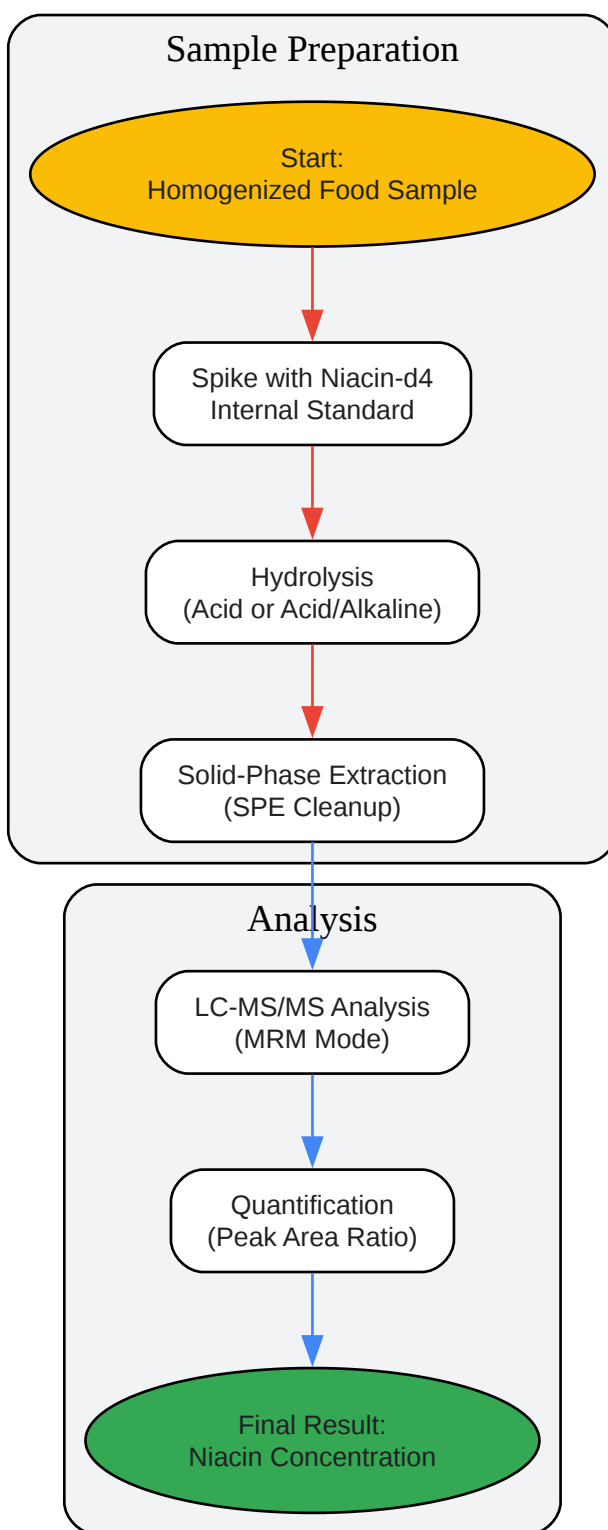
The following table summarizes representative niacin content in various food matrices determined by LC-MS/MS based methods.

Table 3: Niacin Content in Selected Food Matrices

Food Matrix	Niacin Content (mg/100g)	Reference
Infant Formula (milk-based)	~6.0	[5]
Wheat Flour	1.2 - 5.5	[2]
Breakfast Cereals	Varies widely with fortification	[6]
Milk	~0.1	[3]
Raw Pork	~5.0	[7]
Chicken Breast	~11.0	[7]
Green Lentils	~4.1	[7]
Barley	~4.5	[7]

Note: The niacin content can vary significantly based on the specific product, processing, and fortification.

Visualizations



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Experimental workflow for Niacin analysis by IDMS.

Conclusion

The Isotope Dilution Mass Spectrometry method using **Niacin-d4** as an internal standard provides a highly specific, sensitive, and accurate means for the quantification of niacin in a wide range of food matrices. The detailed protocols provided in this application note offer a robust framework for the implementation of this reference method in food analysis laboratories. The use of IDMS minimizes the impact of matrix effects and procedural losses, ensuring reliable and high-quality data for nutritional labeling, food quality control, and research purposes.

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